molecular formula C21H28BrNO3 B6197631 4-(3-bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine CAS No. 2731010-97-0

4-(3-bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine

Cat. No.: B6197631
CAS No.: 2731010-97-0
M. Wt: 422.4
InChI Key:
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Description

4-(3-bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine is a synthetic organic compound. Its structure combines a piperidine ring, a benzofuran moiety, and a bromopropoxy chain. Such compounds are often explored for their potential biological activities and are of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine typically involves several steps:

  • Formation of Benzofuran Core: : The benzofuran core can be synthesized through cyclization of an appropriate precursor such as 2-hydroxyphenyl butanoic acid under acidic conditions.

  • Introduction of Butyl Group: : The butyl group is often introduced via alkylation reactions.

  • Formation of Piperidine Ring: : Piperidine can be synthesized through reductive amination of pyridine or by catalytic hydrogenation.

  • Attachment of Bromopropoxy Chain: : This step involves nucleophilic substitution reactions where the hydroxyl group on piperidine reacts with 3-bromopropanol under basic conditions.

Industrial Production Methods

Industrial synthesis of such compounds would involve optimization for yield and purity, potentially using continuous flow reactors to control reaction conditions precisely and improve scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The benzofuran moiety can undergo oxidation to form epoxides or ketones.

  • Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly at the bromopropoxy chain.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

  • Oxidation: : Formation of carboxylic acids or alcohols.

  • Reduction: : Removal of halogen to form the corresponding alkane.

  • Substitution: : Formation of ethers or amines depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as an intermediate for more complex syntheses, including the preparation of derivatives with varied functional groups.

Biology

In biological studies, it might be investigated for potential pharmacological activities due to its unique structural features.

Medicine

In medicinal chemistry, 4-(3-bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine may be explored for its potential as a drug lead compound, particularly in targeting neurological or cardiovascular systems.

Industry

In industrial applications, compounds like this are often precursors in the manufacture of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action for compounds like 4-(3-bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine typically involves interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or act as an agonist/antagonist at receptor sites. The exact pathways would depend on the specific biological context and require detailed experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chloropropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine

  • 4-(3-iodopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine

  • 4-(3-methoxypropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine

Uniqueness

What sets 4-(3-bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine apart is the bromine atom, which can significantly influence the compound’s reactivity and biological interactions due to bromine's electron-withdrawing nature and size. This can impact the compound’s binding affinity and specificity for molecular targets, potentially leading to unique pharmacological profiles compared to its analogues.

Properties

CAS No.

2731010-97-0

Molecular Formula

C21H28BrNO3

Molecular Weight

422.4

Purity

95

Origin of Product

United States

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